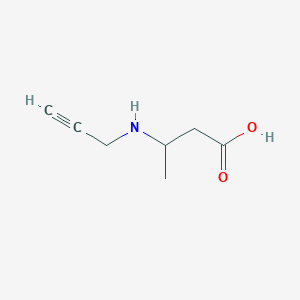

3-(2-Propyn-1-ylamino)-butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(prop-2-ynylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-4-8-6(2)5-7(9)10/h1,6,8H,4-5H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSPAVWXDJWSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Propyn 1 Ylamino Butanoic Acid and Its Analogs

Strategies for Carbon-Nitrogen Bond Formation in Butanoic Acid Scaffolds

The formation of the carbon-nitrogen bond at the β-position of the butanoic acid framework is a critical step in the synthesis of 3-(2-propyn-1-ylamino)-butanoic acid. Several established and emerging strategies can be employed to achieve this transformation.

Amination Reactions in β-Amino Acid Synthesis

Reductive amination of β-keto acids represents a direct and atom-economical approach to β-amino acids. acs.org In the context of synthesizing the target molecule, this would involve the reaction of a β-keto butyric acid derivative with propargylamine (B41283) in the presence of a reducing agent. Biocatalytic approaches, utilizing engineered enzymes such as β-amino acid dehydrogenases (β-AADH), have shown promise in the reductive amination of β-keto acids to produce chiral β-amino acids. acs.org For instance, an engineered l-erythro-3,5-diaminohexanoate (B1262700) dehydrogenase has been successfully converted into a β-AADH, capable of catalyzing the reductive amination of various β-keto acids. acs.org

Another significant amination strategy is the hydroamination of α,β-unsaturated carbonyl compounds. Copper-catalyzed enantioselective hydroamination, for example, allows for the direct synthesis of enantioenriched β-amino acid derivatives from readily available α,β-unsaturated starting materials. nih.gov This method utilizes an electrophilic aminating reagent and a copper hydride (CuH) catalyst system. nih.gov

The flow of ammonia (B1221849) in biological amino acid biosynthesis typically proceeds through the reductive amination of α-ketoglutarate to yield glutamate. nih.gov While other α-keto acids are usually converted via transamination, studies on non-enzymatic reductive amination using model hydride donors have provided insights into the intrinsic reactivities of keto acids, which can inform the design of synthetic amination reactions. nih.gov

Direct Incorporation of Propargylamine Units

The direct incorporation of the propargylamine unit can be achieved through multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step. The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a prominent example, where an aldehyde, a terminal alkyne, and an amine are coupled to form a propargylamine. organic-chemistry.orgnih.gov To synthesize an analog of the target molecule, a three-component coupling of an appropriate aldehyde, phenylacetylene (B144264), and an amine like ortho-methoxyaniline can be catalyzed by dimethylzinc. organic-chemistry.org Similarly, copper(I)-catalyzed three-component couplings have been developed to produce β,γ-alkynyl α-amino acid derivatives. organic-chemistry.org

Solvent-free synthesis of propargylamines has also been explored to create more environmentally friendly protocols. rsc.org For example, the reaction of benzaldehyde, piperidine, and phenylacetylene can be efficiently catalyzed by a small amount of copper under solvent-free conditions. rsc.org Ketones can also be used in place of aldehydes in what is known as the KA² coupling. rsc.org

Table 1: Examples of Catalytic Systems for Propargylamine Synthesis

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Dimethylzinc | Aldehyde, ortho-methoxyaniline, phenylacetylene | A³ Coupling | In situ imine formation | organic-chemistry.org |

| Copper(I) Iodide | Aldehyde, amine, alkyne | A³ Coupling | Effective in water without co-catalyst | organic-chemistry.org |

| PS–PEG–BPy–CuBr2 | Benzaldehyde, piperidine, phenylacetylene | A³ Coupling | Solvent-free conditions, 96% yield | rsc.org |

| CuI supported on Amberlyst A-21 | Ketones, amines, alkynes | KA² Coupling | Applicable to less reactive ketones | rsc.org |

Nucleophilic Addition Approaches to β-Amino Acids

Nucleophilic addition reactions, particularly conjugate additions to α,β-unsaturated carbonyl compounds, are a cornerstone of β-amino acid synthesis. libretexts.orgopenstax.org The addition of amines to α,β-unsaturated aldehydes and ketones, often referred to as aza-Michael addition, typically yields the more thermodynamically stable β-amino product. libretexts.orgopenstax.org This reaction is driven by the electronic properties of the α,β-unsaturated system, where the β-carbon is rendered electrophilic. libretexts.orgopenstax.org

A variety of catalysts have been developed to promote the aza-Michael reaction. For instance, solid lithium perchlorate (B79767) can mediate the addition of primary and secondary amines to α,β-unsaturated esters and nitriles under solvent-free conditions. organic-chemistry.org Ceric ammonium (B1175870) nitrate (B79036) has been shown to catalyze the aza-Michael reaction in water, although it is less effective for aromatic amines. organic-chemistry.org Ruthenium(III) chloride in polyethylene (B3416737) glycol (PEG) provides a recyclable catalytic system for the conjugate addition of various amines. organic-chemistry.org

The reaction of N-(4-hydroxyphenyl)-β-alanine methyl ester can be achieved through the reaction of 4-aminophenol (B1666318) with methyl acrylate. nih.gov This highlights a direct nucleophilic addition approach to a β-amino acid derivative.

Advanced Synthetic Routes

To overcome the limitations of traditional methods and to access complex and stereochemically defined β-amino acids, advanced synthetic routes involving metal catalysis and enantioselective transformations have been developed.

Metal-Catalyzed Functionalization and C-H Activation Strategies for Butanoic Acid Derivatives

The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. illinois.edu Metal-catalyzed C-H activation allows for the conversion of ubiquitous C-H bonds into new chemical bonds, avoiding the need for pre-functionalized substrates. beilstein-journals.orgyoutube.com

In the context of butanoic acid derivatives, recent advancements have enabled the β-C-H functionalization of ketones and esters using cationic palladium complexes. nih.gov This method, which utilizes a monoprotected amino neutral amide (MPANA) ligand, allows for intermolecular arylation and other functionalizations at the β-position. nih.gov While not yet applied to the specific synthesis of 3-(2-propyn-1-ylamino)-butanoic acid, this approach represents a frontier in the selective modification of carboxylic acid derivatives.

Furthermore, iridium and ruthenium nitrenoids have been shown to facilitate a formal γ-C-H functionalization of carboxylic acids by generating a remote carbocation intermediate that can be trapped by various nucleophiles. nih.gov This demonstrates the potential of metal-nitrenoid chemistry in achieving site-selective amination at positions remote from an existing functional group.

Enantioselective Michael Addition Reactions in Butanoic Acid Derivatization

The development of asymmetric Michael additions is crucial for the synthesis of chiral β-amino acids, which are important building blocks for many biologically active molecules. hilarispublisher.commdpi.com Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these reactions. rsc.org

For example, simple primary β-amino alcohols have been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral Michael adducts with high enantiomeric excess. rsc.org Bifunctional squaramide catalysts have also been employed in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. mdpi.com

Metal-based catalysts also play a significant role. A copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides a direct route to enantioenriched β-amino acid derivatives. nih.gov This method relies on the ligand-controlled regioselectivity of hydrocupration to deliver the copper to the β-position, which then reacts with an electrophilic aminating reagent. nih.gov

Table 2: Catalysts for Enantioselective Michael Additions

| Catalyst Type | Specific Catalyst Example | Reaction | Key Outcome | Reference |

|---|---|---|---|---|

| Organocatalyst | Primary β-amino alcohols | Michael addition of β-keto esters to nitroalkenes | High enantioselectivity (up to 99% ee) | rsc.org |

| Organocatalyst | Bifunctional squaramide with pyrrolidine | Michael addition of nitromethane to α,β-unsaturated aldehydes | High enantiomeric purity (92% ee) | mdpi.com |

| Metal Catalyst | Copper(I) with chiral ligand (e.g., (S,S)-Ph-BPE) | Hydroamination of α,β-unsaturated carbonyls | Enantioenriched β-amino acid derivatives | nih.gov |

| Metal Catalyst | Bis-(cyclohexyldiamine)-based Ni(II) complex | Michael addition of tert-butyl phenyl malonate to β-nitrostyrene | High yield (92%) and enantioselectivity (93% ee) | mdpi.com |

Chemoselective and Diastereoselective Synthesis Methods

Achieving control over stereochemistry is paramount when synthesizing molecules with multiple chiral centers, such as 3-(2-propyn-1-ylamino)-butanoic acid. Diastereoselective methods are employed to control the relative configuration of the stereocenters at the C2 and C3 positions of the butanoic acid backbone.

A prominent strategy for achieving high diastereoselectivity in the synthesis of propargylamines involves the addition of organometallic acetylides to chiral N-sulfinylimines. nih.gov This approach, developed by Ellman, utilizes a chiral sulfinamide auxiliary to direct the stereochemical outcome of the nucleophilic addition. The condensation of an aldehyde with Ellman's chiral sulfinamide yields a chiral N-sulfinylimine. nih.gov Subsequent reaction with a lithium acetylide proceeds with high diastereoselectivity, which is often greater than 20:1. acs.org For the synthesis of the target molecule, this would involve the addition of lithiated propyne (B1212725) to an imine derived from a chiral 3-aminobutanoic acid precursor.

Another powerful method involves the copper-catalyzed three-component reaction of an aldehyde, an amine, and an alkyne (A³ coupling). When a chiral amine or aldehyde is used in this reaction, high diastereoselectivity can be achieved. organic-chemistry.org This allows for the one-pot synthesis of chiral propargylamines with good yield and stereocontrol. organic-chemistry.org Furthermore, cascade reactions, such as inter-intramolecular double Michael additions, demonstrate the potential for achieving complete diastereoselectivity in the formation of complex cyclic systems, a principle that can be adapted for linear systems under carefully controlled conditions. beilstein-journals.org

Table 1: Examples of Diastereoselective Propargylamine Synthesis

| Reaction Type | Chiral Source | Nucleophile | Substrate | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Sulfinylimine Addition | (S)-tert-Butanesulfinamide | Lithiated Chloroacetylene | N-tert-Butanesulfinyl imines | up to >20:1 | acs.org |

| A³ Coupling | (R)-Quinap/Chiral Amine | Terminal Alkyne | Aldehyde | High | organic-chemistry.org |

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks: a functionalized butanoic acid and a substituted propargylamine.

Preparation of Functionalized Butanoic Acid Precursors

Functionalized butanoic acid precursors are essential starting materials. The specific functionalization depends on the chosen synthetic route. For a route involving reductive amination, a β-keto acid like ethyl acetoacetate (B1235776) is a suitable precursor. For Michael addition strategies, an α,β-unsaturated ester such as methyl crotonate is ideal.

One established method for preparing enantiomerically pure 3-aminobutanoic acid involves the Michael addition of a chiral amine, like (S)-1-phenylethylamine, to methyl crotonate. acs.org This reaction yields a mixture of diastereomers that can be separated by chromatography. Subsequent hydrogenolysis removes the chiral auxiliary to provide the desired enantiopure β-amino acid. acs.org Another versatile approach is the Arndt-Eistert homologation of N-protected α-amino acids (e.g., Alanine) to give the corresponding β-amino acids. illinois.edu This involves converting the α-amino acid into an intermediate diazo ketone, followed by a Wolff rearrangement. illinois.edu Additionally, methods for synthesizing functionalized β-amino acids include the Vilsmeier-Haack reaction with nonaromatic carbon nucleophiles, which can produce highly substituted β-amino esters. organic-chemistry.org

Synthesis of Substituted Propargylamines

Propargylamines are versatile intermediates used in the synthesis of many bioactive compounds. nih.govacs.org Numerous methods exist for their synthesis. Conventional approaches include the amination of propargylic halides or the reaction of metal acetylides with imines. nih.govacs.org However, modern transition-metal-catalyzed three-component coupling reactions are often more efficient. nih.gov

A widely used method is the copper-catalyzed coupling of an aldehyde, an amine, and a terminal alkyne (A³ coupling). nih.gov This reaction can be performed with various copper salts, such as CuCl, and is applicable to a wide range of substrates, affording di-, tri-, and tetrasubstituted propargylamines in good yields (46–98%). nih.govacs.org Zinc-based catalysts have also been employed for the solvent-free synthesis of propargylamines from aldehydes, amines, and phenylacetylene. organic-chemistry.org A metal-free alternative involves a decarboxylative three-component reaction between alkynyl carboxylic acids, paraformaldehyde, and amines. organic-chemistry.org

Table 2: Selected Methods for Propargylamine Synthesis

| Method | Catalyst / Reagent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| A³ Coupling | CuCl | α,β-Unsaturated Ketone, Alkyne, Amine | Inexpensive catalyst, single-pot operation | nih.govacs.org |

| A³ Coupling | Zn(OTf)₂ | Aldehyde, Amine, Phenylacetylene | Solvent-free, recyclable catalyst | organic-chemistry.org |

| Decarboxylative Coupling | None (Metal-free) | Alkynyl Carboxylic Acid, Paraformaldehyde, Amine | High selectivity for alkynyl carboxylic acids | organic-chemistry.org |

Amidation Facilitation through Carboxylic Acid Derivatization

While the target molecule contains an amine rather than an amide linkage, the principles of amidation are relevant for coupling carboxylic acid precursors. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. To facilitate this transformation under milder conditions, the carboxylic acid's carbonyl group must be activated. youtube.com

This activation is typically achieved by converting the carboxylic acid into a more reactive derivative. Common activated forms include:

Acid Chlorides: Prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). They are highly reactive towards amines.

Acid Anhydrides: These can be formed from the carboxylic acid and react readily with amines.

Esters: Active esters can be prepared and used for amidation.

Coupling Reagents: A wide variety of coupling reagents are used in modern synthesis to promote amide bond formation directly from the carboxylic acid and amine. These reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), work by forming a highly reactive activated intermediate in situ, which is then attacked by the amine. acs.org Enzyme-catalyzed methods, for example using Candida antarctica lipase (B570770) B (CAL-B), also represent a green alternative for amide synthesis. researchgate.net

The general mechanism for acid-catalyzed amidation involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the amine, proton transfer, and elimination of water as a leaving group to form the stable amide product. youtube.com

Stereoselective Synthesis of Chiral 3-(2-Propyn-1-ylamino)-butanoic Acid Isomers

The synthesis of specific, enantiomerically pure isomers of 3-(2-propyn-1-ylamino)-butanoic acid requires a robust stereoselective strategy. mdpi.com This can be accomplished either by building the molecule from chiral precursors or by using a chiral catalyst or auxiliary to control the stereochemistry during the reaction.

A logical approach involves the synthesis of an enantiopure β-amino butanoic acid, followed by N-alkylation with a propargyl halide. The key challenge lies in the initial enantioselective synthesis of the β-amino butanoic acid core. Alternatively, a diastereoselective reaction, as described in section 2.2.3, can be employed where a chiral propargylamine derivative is reacted with a butanoic acid precursor.

Enantioselective Approaches to β-Amino Butanoic Acids

Enantiomerically pure β-amino acids are crucial building blocks for many pharmaceuticals and are used as chiral synthons in organic synthesis. hilarispublisher.comacs.org Several catalytic asymmetric methods have been developed for their synthesis. hilarispublisher.com

Asymmetric Hydrogenation: The hydrogenation of (Z)-enamines using chiral rhodium or ruthenium catalysts with bisphosphepine ligands can produce β-amino acid derivatives with high yield and enantioselectivity. hilarispublisher.com

Conjugate Addition: Catalytic enantioselective conjugate addition is a powerful method. nih.gov This can involve the addition of an amine source to an α,β-unsaturated carbonyl compound. For example, a copper-catalyzed hydroamination of cinnamic acid derivatives has been shown to produce enantioenriched β-amino acid derivatives. nih.gov Organocatalytic approaches, such as the use of chiral amidine-based catalysts for the cyclocondensation of activated acids and imines, also provide access to β-amino acid derivatives. wustl.edu

From Chiral Precursors: A classic method involves the conjugate addition of a chiral amine, such as (S)-1-phenylethylamine, to methyl crotonate. acs.org The resulting diastereomers are separated, and the chiral auxiliary is removed via hydrogenolysis to yield the enantiomerically pure (R)- or (S)-3-aminobutanoic acid. acs.org

Homologation of α-Amino Acids: The Arndt-Eistert homologation provides a reliable route to optically active β-amino acids from readily available α-amino acids, preserving the stereochemical integrity of the starting material. illinois.edu

Table 3: Enantioselective Synthesis of β-Amino Acid Derivatives

| Method | Catalyst / Auxiliary | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | (S)-1-phenylethylamine | Methyl Crotonate | (R)- and (S)-3-Aminobutanoic Acid | Separable Diastereomers | acs.org |

| Asymmetric Hydrogenation | Ru/Rh with Chiral Ligands | (Z)-Enamines | N-Acyl-β-amino acrylates | High | hilarispublisher.com |

| Arndt-Eistert Homologation | None (Stoichiometric) | N-protected α-Amino Acids | N-protected β-Amino Acids | >98% | illinois.edu |

| Hydroamination | Cu-H with Chiral Ligand | Cinnamic Acid Derivatives | β-Amino Acid Derivatives | High | nih.gov |

Diastereoselective Control in Propargylamino Conjugation

The synthesis of 3-(2-Propyn-1-ylamino)-butanoic acid presents a significant stereochemical challenge due to the presence of at least two chiral centers, the C3 of the butanoic acid backbone and the carbon atom of the propargylamino group. The relative configuration of these centers gives rise to diastereomers, which can possess distinct physical, chemical, and biological properties. Therefore, controlling the diastereoselectivity of the reaction is of paramount importance.

One of the primary strategies to achieve diastereoselective control is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing β-amino acids, chiral N-tert-butanesulfinyl aldimines, derived from the Ellman auxiliary, have proven effective. nih.gov The addition of nucleophiles, such as lithium acetylides, to these chiral aldimines proceeds with high diastereoselectivity, governed by the steric hindrance of the bulky tert-butylsulfinyl group. This approach allows for the synthesis of enantioenriched propargylamines which can then be further elaborated to the desired butanoic acid derivative. nih.gov The diastereomeric ratio can be very high, in some cases exceeding 20:1. nih.gov

Another powerful technique is substrate-controlled diastereoselection, where the existing chirality in the substrate influences the creation of a new stereocenter. For instance, in the synthesis of α-substituted syn-α,β-diamino acids, high diastereoselectivity was achieved by combining a chiral proton catalyst with an α-nitro aryl ester bearing 2,6-disubstitution. This combination enhanced the inherent diastereoselection of the substrate to greater than 20:1 in favor of the syn diastereomer. capes.gov.br A similar principle can be applied to the synthesis of 3-(2-Propyn-1-ylamino)-butanoic acid by carefully selecting substrates with appropriate stereodirecting groups.

Catalytic asymmetric synthesis offers a more atom-economical and elegant approach to controlling diastereoselectivity. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one diastereomer over the other. For example, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds using a chiral ligand can lead to enantioenriched β-amino acid derivatives. nih.gov The choice of ligand is critical in controlling the regiochemistry and stereochemistry of the addition.

The following table summarizes the diastereomeric ratios achieved in the synthesis of related chiral amino acid derivatives using different methodologies.

| Method | Chiral Source | Substrate | Diastereomeric Ratio (dr) |

| Chiral Auxiliary | N-tert-butanesulfinyl aldimines | Aryl, heteroaryl, alkyl, and α,β-unsaturated substrates | 3:1 to >20:1 nih.gov |

| Substrate Control | 2,6-disubstituted α-nitro aryl esters | Imines | >20:1 (syn) capes.gov.br |

| Catalytic Asymmetric | Lanthanide-BINOL complexes | α,β-unsaturated imidazolides and amides | Not specified |

Sustainable Chemistry Principles in Synthesis of Propargylamino Butanoic Acids

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 3-(2-Propyn-1-ylamino)-butanoic acid and its analogs, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Solvent-Free or Aqueous Reaction Conditions

A significant advancement in the sustainable synthesis of propargylamines is the use of solvent-free or aqueous reaction conditions. nih.gov Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute to environmental pollution and pose safety risks.

Solvent-free reactions, also known as neat reactions, offer a compelling alternative. nih.gov The A³ coupling reaction, a three-component reaction between an aldehyde, an amine, and an alkyne, is a cornerstone for propargylamine synthesis and can often be performed under solvent-free conditions. rsc.org For instance, heating a mixture of the reactants in the presence of a catalyst can lead to the efficient formation of the desired propargylamine, simplifying purification as the need for solvent removal is eliminated. scilit.com

Aqueous two-phase systems (ATPS) are also being explored as a green reaction medium. researchgate.net These systems, typically composed of a polymer and a salt or two polymers, can provide a suitable environment for catalytic reactions while allowing for easy separation of the product and catalyst.

A notable example is the metal- and solvent-free decarboxylative A³ coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids, which proceeds to give hydroxylated propargylamines. nih.govresearchgate.net This method is particularly noteworthy for its waste-free nature. nih.gov

Catalytic Methodologies for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of propargylamino butanoic acids, various catalytic systems have been developed to enhance the efficiency of the key bond-forming reactions.

Transition metal catalysts, particularly those based on copper, gold, and nickel, are widely used for A³ coupling reactions. acs.org Copper catalysts are often favored due to their low cost and high reactivity. researchgate.net For example, copper(I) iodide (CuI) has been shown to be an effective catalyst for the condensation of terminal alkynes with formaldehyde (B43269) and amines. researchgate.net The use of recyclable catalysts, such as copper supported on Amberlyst A-21 or chitosan, further enhances the sustainability of the process by allowing for catalyst reuse and minimizing metal contamination of the product.

The efficiency of these catalytic reactions can be further improved through various strategies as highlighted in the table below.

| Catalyst System | Reaction Conditions | Key Advantages |

| CuI supported on Amberlyst A-21 | Solvent-free | Recyclable catalyst, avoids N₂ atmosphere acs.org |

| Chitosan-supported copper | 140 °C, solvent-free | Recyclable, no homocoupling product acs.org |

| Nickel-exchanged zeolite | 80 °C, solvent-free | Recyclable catalyst (up to eight cycles) acs.org |

| AuBr₃ | 60 °C, neat | Biocompatible metal, synthesis of propargylamines with quaternary carbon centers acs.org |

Chemical Reactivity and Derivatization Pathways of 3 2 Propyn 1 Ylamino Butanoic Acid

Reactivity of the Butanoic Acid Carboxyl Group

The carboxylic acid functional group is a cornerstone of organic synthesis, offering numerous avenues for transformation. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton of the hydroxyl group.

The carboxyl group of 3-(2-propyn-1-ylamino)-butanoic acid can be readily converted into esters and amides, two of the most common carboxylic acid derivatives.

Esterification is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This equilibrium-driven process often requires the removal of water to drive the reaction to completion.

Amidation , the formation of an amide bond, is a reaction of fundamental importance, particularly in medicinal chemistry. encyclopedia.pub Direct amidation of the carboxylic acid with a primary or secondary amine can be accomplished using a variety of modern coupling reagents or catalysts designed to overcome the unfavorable reaction between a weak nucleophile (amine) and a weak electrophile (carboxylic acid). encyclopedia.pub Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been shown to be effective for the direct amidation of a wide range of carboxylic acids, including N-protected amino acids, with various amines, often proceeding with minimal racemization. organic-chemistry.orgnih.gov Similarly, titanium-based catalysts like TiF₄ and TiCl₄ can facilitate this transformation under relatively mild conditions. researchgate.net The reaction involves the activation of the carboxylate by a reagent, making it susceptible to nucleophilic attack by an amine. nih.gov

Table 1: Examples of Amidation Reagents for Carboxylic Acids

| Catalyst/Reagent | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| B(OCH₂CF₃)₃ | Mild conditions, solid-phase workup | Broad, including N-protected amino acids | organic-chemistry.orgnih.gov |

| TiF₄ | 5-10 mol%, Toluene, 60-110 °C | Good to excellent yields for various acids/amines | researchgate.net |

| Trichlorotriazine (TCT) | Catalytic N-formylpyrrolidine (FPyr) | Broad, good functional group tolerance | encyclopedia.pub |

| Woodward's Reagent K | Gas-phase ion/ion reactions | Activates carboxylates for amidation | nih.gov |

To enhance the electrophilicity of the carbonyl carbon for subsequent reactions, the carboxyl group can be converted into more reactive intermediates like acyl halides and anhydrides.

Acyl Halides , most commonly acyl chlorides, are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive compounds are valuable precursors for the synthesis of esters, amides, and other derivatives under milder conditions than the parent carboxylic acid.

Acid Anhydrides can be formed through the condensation of two carboxylic acid molecules, typically with the removal of water using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). quora.comvaia.com Alternatively, an anhydride (B1165640) can be synthesized by reacting a carboxylate salt with an acyl halide. masterorganicchemistry.com While symmetrical anhydrides are common, using 3-(2-propyn-1-ylamino)-butanoic acid in this way would likely be for specialized applications due to the potential for mixed anhydride formation if another carboxylic acid is used. libretexts.org

Transformations Involving the Propargylamino Moiety

The propargylamino group, which combines a secondary amine with a terminal alkyne, is a hub of chemical reactivity. acs.orgnih.gov This moiety is particularly prized for its ability to participate in a wide array of functionalization reactions, including additions to the alkyne and reactions at the amine nitrogen.

The terminal alkyne of the propargyl group is susceptible to a variety of addition and cycloaddition reactions.

Hydration: The addition of water across the alkyne triple bond, known as hydration, can yield a ketone. Gold-catalyzed hydration of propargylic amines has been developed as a method to produce β-amino ketones. acs.orgnih.gov For instance, Au(III) catalysis in the presence of NaAuCl₄·2H₂O can achieve regiospecific hydration of N-protected propargyl amines, converting the alkyne into a carbonyl group. acs.orgnih.gov The reaction proceeds efficiently at room temperature in a mixed solvent system. nih.gov

Halogenation: The addition of halogens (e.g., Cl₂, Br₂) across the triple bond is a characteristic reaction of alkynes. msu.edu This reaction proceeds via a cyclic halonium ion intermediate and can lead to di- or tetra-halogenated products depending on the stoichiometry of the halogenating agent.

Cycloaddition Reactions: Cycloadditions are powerful reactions for ring formation. libretexts.orglibretexts.org The alkyne in the propargyl group can act as a 2π-electron component in these transformations.

[3+2] Cycloadditions: Propargylamines can serve as precursors to allenyl anions in the presence of a base. These intermediates can then undergo [3+2] cycloaddition with electrophiles like aldehydes to form five-membered heterocycles, such as substituted furans, under metal-free conditions. rsc.org

[4+2] and [4+3] Cycloadditions: In gold-catalyzed reactions of allene-dienes, the choice of ligand can selectively direct the reaction toward either a [4+2] or a [4+3] cycloaddition pathway, producing six- or seven-membered rings, respectively. nih.gov This highlights the tunability of transition metal catalysis in controlling reaction outcomes for complex cycloadditions.

Table 2: Functionalization Reactions of the Propargyl Group

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Hydration | NaAuCl₄·2H₂O / Au(III) | β-Amino Ketone | acs.orgnih.gov |

| [3+2] Cycloaddition | Base (e.g., TBAOH), Aldehyde | Substituted Furan | rsc.org |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkene | msu.edu |

| [4+2] Cycloaddition | Triarylphosphitegold(I) | Alkylidenecyclohexene | nih.gov |

The terminal alkyne is a key functional group for "click chemistry," a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgnih.gov

This reaction joins an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. tcichemicals.com The propargyl group in 3-(2-propyn-1-ylamino)-butanoic acid serves as the alkyne component, enabling its conjugation to any molecule bearing an azide group. This has been widely used to link propargylamine-containing molecules to biomolecules, polymers, and surfaces. mdpi.comnih.govmanchester.ac.uk

The principles of click chemistry are central to bioorthogonal chemistry , which involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgnih.govnih.gov The azide and alkyne functional groups are largely absent in biological systems, making their reaction orthogonal to cellular biochemistry. nih.govru.nl This allows for the specific labeling and tracking of biomolecules modified to contain either an azide or an alkyne reporter. ru.nlresearchgate.net The propargyl group is therefore an ideal handle for introducing an alkyne into a molecule for subsequent bioorthogonal ligation. acs.org

The secondary amine nitrogen in the propargylamino moiety retains its nucleophilic and basic character, allowing for further functionalization.

Acylation and Sulfonylation: The nitrogen can react with acylating agents like acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. wikipedia.org This is a common strategy for protecting the amine or for introducing specific functional groups.

Alkylation and Arylation: The nitrogen can be further alkylated or arylated, although direct alkylation can sometimes lead to over-alkylation. More controlled methods, such as reductive amination or transition-metal-catalyzed cross-coupling reactions, are often employed.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds adjacent to the amine nitrogen. For example, a cooperative catalytic system involving a Lewis acid (like B(C₆F₅)₃) and an organocopper complex can promote the direct conversion of an α-C–H bond of an N-alkylamine into an α-C–alkynyl bond, offering a route to more complex propargylamines. nih.gov

Lack of Specific Research Data Precludes Article Generation

A thorough investigation of scientific literature and chemical databases reveals a significant gap in available research specifically detailing the chemical reactivity and derivatization pathways of 3-(2-Propyn-1-ylamino)-butanoic acid . Consequently, the generation of a scientifically accurate article based on the provided outline is not possible at this time.

The requested article structure demands in-depth research findings on specific reaction types for this particular compound. These include:

Intramolecular Cyclization Reactions: Synthesis of nitrogen-containing heterocycles, lactamization, and spiro-cyclization pathways.

Metal-Catalyzed Reactions: Palladium and rhodium-catalyzed cross-coupling and selective C-H functionalization of the alkyne and alkyl moieties.

While the outlined reaction types—such as intramolecular cyclizations helsinki.fibuchler-gmbh.com, palladium-catalyzed cross-coupling rsc.orgnih.govnih.govyoutube.comyoutube.com, rhodium-catalyzed processes rsc.orgresearchgate.net, and C-H functionalization nih.govresearchgate.net—are well-established in organic chemistry for molecules with similar functional groups (secondary amines, terminal alkynes, and carboxylic acids), specific studies and empirical data for 3-(2-Propyn-1-ylamino)-butanoic acid itself are not present in the accessible scientific record. Creating an article without this direct evidence would require speculative extrapolation from general principles, which would not meet the required standards of scientific accuracy and would violate the strict focus on the subject compound.

Further research and publication on the chemical behavior of 3-(2-Propyn-1-ylamino)-butanoic acid are necessary before a detailed and factual article on its specific reactivity, as outlined, can be written.

Table of Mentioned Chemical Compounds

Spectroscopic Characterization and Structural Elucidation of 3 2 Propyn 1 Ylamino Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-(2-propyn-1-ylamino)-butanoic acid is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons adjacent to electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift (downfield).

The propargyl group will show a characteristic acetylenic proton signal around 2.2 ppm, which typically appears as a triplet due to coupling with the methylene (B1212753) protons. The methylene protons of the propargyl group are expected to appear as a doublet of doublets around 3.4 ppm, coupling to both the acetylenic proton and the N-H proton.

In the butanoic acid portion of the molecule, the methyl protons (CH₃) would likely be a doublet around 1.2 ppm, coupled to the adjacent methine proton. The methine proton (CH) attached to the nitrogen is expected to be a multiplet around 3.0-3.3 ppm. The methylene protons (CH₂) adjacent to the carboxylic acid group would likely appear as a doublet around 2.4 ppm. The acidic proton of the carboxylic acid is a broad singlet and can appear over a wide range, typically between 10-12 ppm. The N-H proton would also present as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Interactive ¹H NMR Data Table (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| -C≡CH | ~2.2 | t | ~2.5 |

| -CH₂-C≡CH | ~3.4 | dd | J = ~2.5, ~6.0 |

| -NH- | Variable (broad) | s | - |

| CH₃-CH- | ~1.2 | d | ~6.5 |

| CH₃-CH-NH- | ~3.1 | m | - |

| -CH₂-COOH | ~2.4 | d | ~6.0 |

| -COOH | 10-12 (broad) | s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The carbons of the propargyl group are expected at approximately 80 ppm for the terminal alkyne carbon (-C≡CH) and around 70 ppm for the internal alkyne carbon (-C≡CH). The methylene carbon attached to the nitrogen (-CH₂-N) would be in the range of 35-45 ppm.

For the butanoic acid moiety, the carboxyl carbon (-COOH) will be the most downfield signal, typically between 170-180 ppm. The methine carbon attached to the nitrogen (CH-N) is expected around 50-60 ppm. The methylene carbon adjacent to the carboxyl group (-CH₂-COOH) would be around 40-50 ppm, and the terminal methyl carbon (CH₃-) would be the most upfield signal, around 15-25 ppm. ufz.dechemicalbook.comspectrabase.com

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C≡CH | ~80 |

| -C≡CH | ~70 |

| -CH₂-N | ~40 |

| CH₃- | ~20 |

| -CH(NH)- | ~55 |

| -CH₂-COOH | ~45 |

| -COOH | ~175 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the coupling between the methyl and methine protons in the butanoic acid chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(2-propyn-1-ylamino)-butanoic acid would show characteristic absorption bands.

A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1710 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to appear as a moderate peak around 3300-3500 cm⁻¹. The C≡C stretch of the alkyne is a weak to moderate peak around 2100-2200 cm⁻¹, and the ≡C-H stretch is a sharp, characteristic peak around 3300 cm⁻¹. chemicalbook.comchemicalbook.comchemicalbook.com

Key IR Absorption Bands (Predicted)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1710 (strong) |

| Amine | N-H Stretch | 3300-3500 (moderate) |

| Alkyne | C≡C Stretch | 2100-2200 (weak) |

| Alkyne | ≡C-H Stretch | ~3300 (sharp) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-(2-propyn-1-ylamino)-butanoic acid (C₇H₁₁NO₂), the molecular weight is 141.15 g/mol . The molecular ion peak [M]⁺ would be observed at m/z 141. nih.govnih.gov

Common fragmentation patterns would likely involve the loss of the carboxyl group (COOH), leading to a fragment at m/z 96. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines. Cleavage of the bond between the methine carbon and the methylene group of the butanoic acid chain could also occur.

Computational Chemistry and Theoretical Studies on 3 2 Propyn 1 Ylamino Butanoic Acid

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. bsu.bynih.gov It is frequently employed to determine optimized geometries and electronic properties for organic molecules. bsu.byfluorine1.ru Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31+G(d), to achieve a balance between accuracy and computational cost. bsu.bycopernicus.org

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-(2-Propyn-1-ylamino)-butanoic acid, this process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The resulting optimized structure provides crucial data on the molecule's spatial configuration.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters for 3-(2-Propyn-1-ylamino)-butanoic acid using DFT (B3LYP/6-31+G(d))

Note: The following data is illustrative. Actual values would be derived from a specific DFT calculation.

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C(acid)-O(carbonyl) | 1.21 | - | - |

| Bond Length | C(acid)-O(hydroxyl) | 1.36 | - | - |

| Bond Length | N-H | 1.01 | - | - |

| Bond Length | C≡C (alkyne) | 1.20 | - | - |

| Bond Angle | O=C-O | - | 124.5 | - |

| Bond Angle | C-N-C | - | 112.0 | - |

| Dihedral Angle | H-N-C-C | - | - | 178.5 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. libretexts.orgyoutube.com The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For 3-(2-Propyn-1-ylamino)-butanoic acid, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atom and the oxygen atoms of the carboxyl group. Conversely, the LUMO would likely be distributed over the more electrophilic parts of the molecule. These calculations allow for the prediction of various electronic properties.

Interactive Table 2: Hypothetical Electronic Properties of 3-(2-Propyn-1-ylamino)-butanoic acid from FMO Analysis

Note: This data is for illustrative purposes.

| Property | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.90 |

| Ionization Potential | IP | -EHOMO | 6.85 |

| Electron Affinity | EA | -ELUMO | 0.95 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.95 |

| Electronegativity | χ | (IP + EA) / 2 | 3.90 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex molecular wave function into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.deq-chem.com This method is invaluable for studying charge delocalization and the stabilizing effects of intermolecular and intramolecular interactions. dergipark.org.tr NBO analysis quantifies these interactions by examining the "donor" (filled orbital) and "acceptor" (empty orbital) relationships within the molecule, calculating their stabilization energy using second-order perturbation theory. uni-muenchen.de

Electrostatic Potential Mapping for Molecular Surface Reactivity and Interactions

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.org These maps are crucial for predicting how molecules will interact with each other and for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are targets for electrophiles, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. youtube.com

For 3-(2-Propyn-1-ylamino)-butanoic acid, the MEP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the hydrogen on the amine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. copernicus.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

For 3-(2-Propyn-1-ylamino)-butanoic acid, theoretical studies could model various potential reactions, such as the deprotonation of the carboxylic acid, nucleophilic addition to the alkyne group, or reactions involving the amine. By calculating the energies of the transition states for these pathways, one can predict which reactions are kinetically favorable. copernicus.org

Conformational Analysis and Stereochemical Prediction through Molecular Modeling

Molecules with single bonds can exist in various spatial arrangements or conformations due to rotation around these bonds. ucsd.edu Conformational analysis involves systematically exploring these rotations to identify the most stable conformers (energy minima) and the barriers to rotation (energy maxima). ucsd.edu This analysis is critical for understanding a molecule's three-dimensional shape, which influences its physical properties and biological activity.

In 3-(2-Propyn-1-ylamino)-butanoic acid, rotation around the C-C and C-N single bonds would lead to different conformers. Molecular modeling can predict the relative energies of these conformers, such as gauche and anti arrangements, helping to determine the molecule's preferred shape in different environments. ucalgary.ca

Mechanistic Investigations of Biochemical and Chemical Interactions Involving 3 2 Propyn 1 Ylamino Butanoic Acid Derivatives

Elucidation of Molecular Recognition and Binding Mechanisms (e.g., Ligand-Target Interactions)

The specific molecular recognition and binding mechanisms of 3-(2-Propyn-1-ylamino)-butanoic acid are not yet extensively detailed in publicly available scientific literature. However, based on the structural components of the molecule—a butanoic acid moiety and a propargylamino group—we can infer potential modes of interaction.

The butanoic acid portion of the molecule is analogous to butyrate (B1204436), a short-chain fatty acid known to interact with various biological targets. For instance, butyrate is a well-documented inhibitor of histone deacetylases (HDACs), where the carboxylate group is crucial for coordinating with the zinc ion in the enzyme's active site. nih.govnih.gov It is plausible that the butanoic acid part of 3-(2-Propyn-1-ylamino)-butanoic acid could engage in similar interactions, positioning the molecule within the binding pockets of target proteins.

The propargylamino moiety, characterized by the presence of a reactive terminal alkyne, offers several possibilities for ligand-target interactions. This group can participate in various chemical reactions, including "click chemistry" reactions, which are widely used in chemical biology to form stable covalent bonds with target molecules. nih.gov The alkyne can also act as a pharmacophore that fits into specific hydrophobic pockets of a target protein. Furthermore, propargylamines are known to be mechanism-based inhibitors of certain enzymes, where the enzyme's own catalytic activity transforms the propargyl group into a reactive species that covalently modifies the enzyme.

Modulation of Specific Enzymatic Systems (e.g., Histone Deacetylase Inhibition, Carbonic Anhydrase Inhibition Mechanisms)

The bifunctional nature of 3-(2-Propyn-1-ylamino)-butanoic acid suggests its potential to modulate various enzymatic systems.

Histone Deacetylase (HDAC) Inhibition

A significant body of research supports the role of butyrate and its derivatives as inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and repression of gene transcription. youtube.com Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the activation of gene expression. nih.govyoutube.com

The inhibitory mechanism of butyrate involves the carboxylate group binding to the zinc ion in the HDAC active site, mimicking the acetylated lysine substrate. nih.gov It is highly probable that 3-(2-Propyn-1-ylamino)-butanoic acid derivatives share this fundamental mechanism of HDAC inhibition. The butanoic acid portion would serve as the zinc-binding group, while the propargylamino side chain could influence selectivity and potency for different HDAC isoforms. nih.gov Studies on other propargylamine-containing HDAC inhibitors have shown that this moiety can contribute to enhanced selectivity, particularly for HDAC6. nih.govbohrium.com

Table 1: Potential HDAC Inhibition by 3-(2-Propyn-1-ylamino)-butanoic Acid Derivatives (Hypothetical)

| Feature | Postulated Role in HDAC Inhibition | Supporting Evidence from Related Compounds |

| Butanoic Acid Moiety | Acts as the primary zinc-binding group in the HDAC active site. | Butyrate is a known pan-HDAC inhibitor. nih.govmdpi.com |

| Propargylamino Moiety | May confer selectivity for specific HDAC isoforms (e.g., HDAC6) and enhance binding affinity through interactions with the enzyme's rim or surface. | R-configured propargylamines have shown increased selectivity for HDAC6. nih.gov |

| Overall Structure | The combination of the zinc-binding head and the unique side chain could lead to novel inhibitory profiles. | Hybrid molecules often exhibit unique pharmacological properties. |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govwikipedia.org They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. wikipedia.orgnih.gov While there is no direct evidence of 3-(2-Propyn-1-ylamino)-butanoic acid inhibiting CAs, the presence of a nitrogen-containing moiety and a terminal alkyne suggests a potential for interaction. Some CA inhibitors are known to contain sulfonamide groups that coordinate with the active site zinc ion. nih.gov Although this specific compound lacks a sulfonamide, other chemical classes are known to inhibit CAs. mdpi.com The propargyl group, in particular, has been incorporated into various inhibitors and could potentially interact with the active site of CAs. Further experimental validation is required to explore this possibility.

Investigation of Cellular Signaling Pathways and Molecular Interventions

The potential of 3-(2-Propyn-1-ylamino)-butanoic acid derivatives to inhibit HDACs suggests that they could significantly impact cellular signaling pathways. HDAC inhibitors are known to affect the expression of a small but critical subset of genes (around 2% of mammalian genes) that regulate key cellular processes. nih.gov

One of the most well-characterized pathways affected by HDAC inhibitors is the p53 tumor suppressor pathway. HDAC inhibition can lead to the acetylation and activation of p53, promoting cell cycle arrest and apoptosis. frontiersin.org Furthermore, HDAC inhibitors can induce the expression of cyclin-dependent kinase inhibitors like p21, which plays a crucial role in halting cell proliferation. nih.gov

Butyrate and its derivatives have also been shown to influence other signaling pathways. For example, some short-chain fatty acid derivatives can stimulate cell proliferation and activate the STAT-5 signaling pathway in certain cell types. nih.gov Conversely, in other contexts, butyrate can inhibit cell proliferation. nih.gov The specific effects of 3-(2-Propyn-1-ylamino)-butanoic acid on cellular signaling would likely be cell-type dependent and influenced by the unique structural contributions of the propargylamino group.

Design and Application of Chemical Biology Probes for Mechanistic Studies

The propargyl group within 3-(2-Propyn-1-ylamino)-butanoic acid makes it an excellent candidate for the development of chemical biology probes. The terminal alkyne is a versatile chemical handle that can be utilized in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This feature allows for the synthesis of probes for various applications:

Target Identification: A 3-(2-Propyn-1-ylamino)-butanoic acid-based probe could be used to identify its direct binding partners within a cell. By treating cells with the probe and then "clicking" on a reporter tag (e.g., biotin (B1667282) or a fluorescent dye), the target proteins can be pulled down and identified by mass spectrometry.

Visualization of Target Engagement: A fluorescently tagged version of the compound could be used to visualize its subcellular localization and interaction with its target in real-time using advanced microscopy techniques.

Activity-Based Protein Profiling (ABPP): If the compound acts as a mechanism-based inhibitor, it could be used as an activity-based probe to profile the activity of its target enzyme family.

The development of such probes would be invaluable for definitively identifying the molecular targets of 3-(2-Propyn-1-ylamino)-butanoic acid and elucidating its precise mechanism of action at the molecular level.

Role of the Propargylamino Moiety in Specific Biological Mechanisms (e.g., Ferroptosis Induction via Lysosomal Iron Sequestration in related compounds)

The propargylamino moiety is a key structural feature that could impart unique biological activities to 3-(2-Propyn-1-ylamino)-butanoic acid. One such intriguing possibility is its involvement in the induction of ferroptosis.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govyoutube.com It is distinct from other cell death pathways like apoptosis and is an area of intense research, particularly in the context of cancer therapy. mdpi.com The process is driven by the accumulation of reactive oxygen species (ROS) and the peroxidation of polyunsaturated fatty acids in cellular membranes. nih.govnih.gov

While direct evidence linking 3-(2-Propyn-1-ylamino)-butanoic acid to ferroptosis is lacking, the propargyl group has been associated with compounds that can influence iron metabolism and oxidative stress. For instance, certain propargylamine (B41283) derivatives have been investigated for their neuroprotective effects, which can involve the modulation of iron levels and antioxidant pathways. The sequestration of iron within lysosomes is a known trigger for ferroptosis in some contexts. It is conceivable that the propargylamino moiety, through its chemical reactivity or ability to chelate metal ions, could influence intracellular iron trafficking and homeostasis, thereby sensitizing cells to ferroptosis. This remains a speculative but exciting avenue for future research.

Structure Activity Relationship Sar Studies of 3 2 Propyn 1 Ylamino Butanoic Acid Derivatives

Systematic Modification of the Butanoic Acid Moiety and its Influence on Molecular Function

The butanoic acid backbone of 3-(2-Propyn-1-ylamino)-butanoic acid provides a key scaffold for interaction with its biological target. Modifications to this moiety, including changes to the carboxylic acid group, the alkyl chain length, and substitution along the chain, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

The carboxylic acid group is often a critical feature for binding to the active site of an enzyme, frequently forming ionic bonds or hydrogen bonds with key amino acid residues. Esterification or amidation of this group can probe the necessity of the free carboxylate for activity. For instance, converting the carboxylic acid to a methyl ester might abolish activity if a charged interaction is required, or it could enhance cell permeability.

Alterations to the length of the carbon chain can affect how the molecule fits within a binding pocket. Shortening or lengthening the chain from a butanoic to a propanoic or pentanoic acid derivative, respectively, would alter the spatial relationship between the amino and carboxyl groups, which can be critical for optimal binding.

Introduction of substituents on the alkyl chain can influence potency and selectivity. For example, adding a methyl group at the 2- or 4-position could introduce steric hindrance that prevents binding to the target enzyme, or it could provide additional hydrophobic interactions that enhance binding affinity. Such modifications are crucial in fine-tuning the molecule's properties. nih.gov

Table 1: Hypothetical SAR Data for Modifications of the Butanoic Acid Moiety

| Compound ID | Modification | Predicted Biological Activity (IC₅₀, µM) | Rationale for Predicted Activity |

| 1 | None (Parent Compound) | 10 | Baseline activity. |

| 1a | Methyl ester of carboxylic acid | > 100 | Loss of ionic interaction with the target. |

| 1b | Amide of carboxylic acid | 50 | Weaker hydrogen bonding compared to carboxylate. |

| 1c | 3-(2-Propyn-1-ylamino)-propanoic acid | 25 | Suboptimal chain length for binding. |

| 1d | 3-(2-Propyn-1-ylamino)-pentanoic acid | 15 | Slightly improved hydrophobic interactions. |

| 1e | 2-Methyl-3-(2-Propyn-1-ylamino)-butanoic acid | 5 | Favorable steric and hydrophobic interactions. |

| 1f | 4-Fluoro-3-(2-Propyn-1-ylamino)-butanoic acid | 8 | Introduction of a polar group may enhance binding. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Variation of the Propargylamino Substituent and its Impact on Biological Activity Profiles

The propargylamino group (an amino group attached to a propargyl group) is a key feature of many enzyme inhibitors, particularly those that act via covalent modification of the target. The terminal alkyne is a reactive functional group that can participate in covalent bond formation with enzymatic residues, leading to irreversible inhibition.

The nature of the substituent on the nitrogen atom is critical. The propargyl group itself is often the "warhead" of the inhibitor. Replacing the propargyl group with a less reactive alkyl or an allyl group would be expected to significantly reduce or eliminate inhibitory activity if the mechanism involves covalent modification.

Furthermore, substitution on the propargyl group itself, for instance, adding a methyl group to the acetylenic carbon, could modulate its reactivity or steric profile. Such modifications can be used to fine-tune the inhibitor's potency and selectivity. Studies on other propargylamine-based inhibitors have shown that even small changes to this part of the molecule can have profound effects on biological activity. researchgate.net

Table 2: Hypothetical SAR Data for Variation of the Propargylamino Substituent

| Compound ID | Modification of Propargylamino Group | Predicted Biological Activity (IC₅₀, µM) | Rationale for Predicted Activity |

| 1 | None (Parent Compound) | 10 | Baseline activity. |

| 2a | N-Methyl-3-(2-propyn-1-ylamino)-butanoic acid | 5 | Enhanced binding or altered reactivity. |

| 2b | 3-(Allylamino)-butanoic acid | > 100 | Loss of the reactive alkyne for covalent modification. |

| 2c | 3-(Propylamino)-butanoic acid | > 200 | Inactive due to lack of a reactive group. |

| 2d | 3-((3-Methyl-2-propyn-1-yl)amino)-butanoic acid | 20 | Steric hindrance at the alkyne reduces reactivity. |

| 2e | 3-((3-Phenyl-2-propyn-1-yl)amino)-butanoic acid | 2 | Additional favorable hydrophobic interactions. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Role of Stereochemistry and Conformational Flexibility in Structure-Activity Relationships

3-(2-Propyn-1-ylamino)-butanoic acid possesses a chiral center at the 3-position of the butanoic acid chain. The stereochemistry at this center is expected to play a pivotal role in the compound's biological activity. It is common for only one enantiomer of a chiral drug to be active, as it will have the correct three-dimensional arrangement of functional groups to bind effectively to the chiral active site of a biological target. mdpi.com

The (R)- and (S)-enantiomers of 3-(2-Propyn-1-ylamino)-butanoic acid would present the propargylamino and carboxylic acid groups in different spatial orientations. This can lead to significant differences in binding affinity and inhibitory potency. For instance, one enantiomer may position the propargyl group for optimal reaction with a key residue in the enzyme's active site, while the other enantiomer may not. mdpi.com

Conformational flexibility also plays a crucial role. The molecule must adopt a specific conformation to fit into the binding site. The butanoic acid chain has rotational freedom around its carbon-carbon single bonds, allowing it to adopt various shapes. The presence of substituents can restrict this flexibility, which may be beneficial if it pre-organizes the molecule into its bioactive conformation.

Development of Chemically-Derived Pharmacophores for Target Interaction Prediction

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of a pharmacophore model for 3-(2-Propyn-1-ylamino)-butanoic acid and its derivatives can be a powerful tool for predicting their interaction with a target and for designing new, more potent inhibitors.

Given its structural similarity to γ-aminobutyric acid (GABA), a potential target for this class of compounds is GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA. mmsl.cznih.gov A pharmacophore model for GABA-AT inhibitors based on this scaffold would likely include:

A hydrogen bond acceptor feature corresponding to the carboxylic acid.

A hydrogen bond donor feature from the secondary amine.

A hydrophobic/reactive feature representing the propargyl group.

Defined spatial relationships between these features.

By aligning a series of active and inactive analogs, a 3D pharmacophore model can be generated and validated. nih.gov This model can then be used to screen virtual compound libraries to identify novel chemical scaffolds with the desired features for inhibiting the target enzyme. Such models can also help to rationalize the observed SAR, providing a visual representation of why certain modifications enhance or diminish activity.

Future Directions and Emerging Research Avenues for 3 2 Propyn 1 Ylamino Butanoic Acid Research

Integration with High-Throughput Synthesis and Automation in Organic Chemistry

The structural complexity of 3-(2-Propyn-1-ylamino)-butanoic acid lends itself to the creation of diverse molecular libraries through high-throughput synthesis (HTS) and automated chemistry. These technologies can dramatically accelerate the discovery of new derivatives with enhanced properties.

Modern automated flow synthesis machines, which can string together amino acids into protein chains within hours, could be adapted for the rapid production of analogues of 3-(2-Propyn-1-ylamino)-butanoic acid. mit.edu Such systems would enable the systematic modification of the molecule's core structure. For instance, by using HTS, a vast library of related compounds could be generated by varying the substituents on the amino group or by creating different esters or amides from the carboxylic acid function. researchgate.net This approach allows for the massive collection of data, which can then be used to guide the design of molecules with specific, enhanced activities. researchgate.net

The synthesis of amino acids and their derivatives has been streamlined through various methods, including biocatalysis and classic reactions like the Strecker synthesis. youtube.comsymeres.com Automated platforms can perform these reactions in parallel, allowing for the creation of hundreds of unique molecules in a short period. nih.gov By applying these HTS methodologies, researchers could efficiently explore the chemical space around 3-(2-Propyn-1-ylamino)-butanoic acid, generating a portfolio of novel compounds for screening in materials science, catalysis, and biomedical applications.

| Technology | Application to 3-(2-Propyn-1-ylamino)-butanoic acid | Potential Outcome |

| Automated Flow Synthesis | Rapid, sequential modification of the core structure. mit.edu | Fast generation of derivatives for screening. |

| Parallel Synthesis (96-well plates) | Simultaneous creation of numerous esters, amides, or N-substituted analogues. | Large library of compounds for structure-activity relationship (SAR) studies. |

| Biocatalytic Synthesis | Enantioselective synthesis of chiral analogues using enzymes. symeres.com | Access to optically pure stereoisomers for biological testing. |

Application as a Core Scaffold for Advanced Functional Materials and Organocatalysis

The distinct functional groups within 3-(2-Propyn-1-ylamino)-butanoic acid make it an attractive building block, or scaffold, for creating advanced materials and new catalysts.

The butanoic acid moiety can serve as a trigger for self-assembly in aqueous environments, a key principle in the formation of functional biomaterials like hydrogels. nih.gov Furthermore, carboxylic acid groups are used to create functional polymers such as cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB), which is valued for its durability. wikipedia.org Derivatives of 3-(2-Propyn-1-ylamino)-butanoic acid could be polymerized to create novel materials where the propargyl group remains available for subsequent functionalization, leading to "smart" materials that can be modified post-synthesis. For example, Schiff base complexes formed from amino acids can create one-dimensional polymeric compounds with interesting physicochemical characteristics. mdpi.com

In the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, propargylamines are highly valuable synthetic intermediates. wikipedia.orgnih.gov Chiral propargylamines can be synthesized through asymmetric, multicomponent reactions and are used as building blocks for complex heterocyclic molecules. asymmetricorganocatalysis.comorganic-chemistry.orgacs.org Given that 3-(2-Propyn-1-ylamino)-butanoic acid possesses a chiral center, a secondary amine, and a carboxylic acid, it holds potential as a chiral ligand or a complete organocatalyst for asymmetric transformations. The carboxylic acid group itself can participate in catalysis, particularly when activated by other reagents. acs.org

| Field | Potential Role of 3-(2-Propyn-1-ylamino)-butanoic acid | Example Application |

| Functional Materials | Monomer for polymerization | Creation of functional polymers with pendant alkyne groups for post-modification. |

| Hydrogelator | Development of self-assembling hydrogels for biomedical use. nih.gov | |

| Organocatalysis | Chiral Ligand | Coordination with a metal center for asymmetric catalysis. |

| Asymmetric Organocatalyst | Use as a standalone catalyst for stereoselective reactions, leveraging its chiral backbone. wikipedia.org |

Exploitation of the Propargyl Moiety in Bioorthogonal Ligation and Bioconjugation

The terminal alkyne of the propargyl group is a key functional handle for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biological processes. nih.govcas.orgacs.org This capability opens up extensive opportunities in chemical biology and medicine.

The most prominent bioorthogonal reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." interchim.friris-biotech.dewikipedia.org This reaction forms a stable triazole linkage between an alkyne and an azide (B81097). interchim.fr The propargyl group on 3-(2-Propyn-1-ylamino)-butanoic acid makes it an ideal substrate for CuAAC. broadpharm.com This allows the molecule to be covalently attached to biomolecules—such as proteins, lipids, or carbohydrates—that have been metabolically or chemically tagged with an azide group. nih.govacs.org

This bioconjugation capability is critical for numerous applications, including:

Drug Delivery: Attaching the molecule to a tumor-targeting antibody or peptide.

Biological Imaging: Linking it to a fluorescent dye to track its location within cells.

Target Identification: Using it as a probe to identify binding partners in a cellular environment.

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click reaction, which is beneficial for applications in living organisms where copper's toxicity is a concern. wikipedia.org The versatility of the propargyl group makes 3-(2-Propyn-1-ylamino)-butanoic acid a powerful tool for researchers seeking to label and study biological systems. iris-biotech.de

Exploration of Prodrug Strategies and Targeted Delivery based on the Butanoic Acid Core

Butyric acid, the parent compound of the butanoic acid core, is known to have biological effects, including acting as a histone deacetylase (HDAC) inhibitor, which can induce cell differentiation and inhibit the growth of cancer cells. nih.govnih.govbiointerfaceresearch.com However, its therapeutic use is limited by its short half-life. nih.govbiointerfaceresearch.com This has led to the development of prodrugs, which are inactive compounds that are metabolized inside the body to release the active drug. nih.govnih.gov

Derivatives of butyric acid have shown significant potential as anti-neoplastic (anti-cancer) agents. nih.govcapes.gov.brtau.ac.il For example, the prodrug pivalyloxymethyl butyrate (AN-9) was designed to release butyric acid intracellularly, demonstrating antitumor activity at concentrations much lower than butyric acid itself. nih.govnih.gov This suggests a promising avenue for 3-(2-Propyn-1-ylamino)-butanoic acid. It could be designed as a prodrug that, once inside a target cell, is cleaved to release a therapeutically active butanoic acid derivative.

The combination of the butanoic acid core with the propargyl group offers a dual strategy: the butanoic acid acts as the potential therapeutic agent (or a precursor), while the propargyl group can be used to conjugate the entire molecule to a targeting moiety (e.g., an antibody) via click chemistry. This would allow for the targeted delivery of the butyric acid-based drug directly to cancer cells, potentially increasing efficacy while minimizing side effects. nih.govmdpi.comrsc.org

| Prodrug Strategy Component | Function in 3-(2-Propyn-1-ylamino)-butanoic acid | Therapeutic Goal |

| Butanoic Acid Core | The latent therapeutic agent, potentially acting as an HDAC inhibitor upon release. nih.govresearchgate.net | Inhibit cancer cell proliferation and induce differentiation. nih.gov |

| Propargyl Moiety | A chemical handle for targeted delivery via bioconjugation. nih.gov | Concentrate the prodrug at the tumor site, increasing local drug concentration. |

| Full Compound | A targeted prodrug that is inactive until it reaches the target tissue and is activated. | Enhance therapeutic efficacy and reduce systemic toxicity. mdpi.com |

Interdisciplinary Research at the Interface of Organic Chemistry, Material Science, and Chemical Biology

The multifaceted structure of 3-(2-Propyn-1-ylamino)-butanoic acid makes it an ideal candidate for interdisciplinary research that merges organic chemistry, materials science, and chemical biology. ucsb.eduhku.hkcolorado.eduusc.gal Such collaborations are essential for tackling complex scientific challenges, from developing new therapeutics to designing novel biomaterials. mines.edu

Chemistry and Chemical Biology: The synthesis of novel derivatives (organic chemistry) equipped with the propargyl handle can be used to create sophisticated molecular probes. These probes can then be used in living systems (chemical biology) to study cellular processes, identify drug targets, or visualize biological events. nih.govacs.org

Chemistry and Materials Science: The principles of organic synthesis can be used to create monomers like 3-(2-Propyn-1-ylamino)-butanoic acid, which can then be polymerized into advanced functional materials. mdpi.com The properties of these materials (e.g., conductivity, drug release, or biocompatibility) can be precisely tuned by modifying the chemical structure of the monomer.